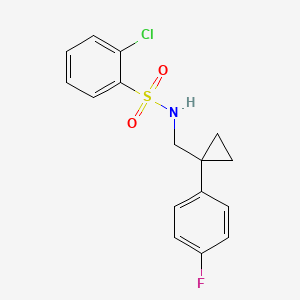
N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyclopentyl group, a methyl-substituted indole ring, and an oxoacetamide moiety, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Oxoacetamide Moiety: The oxoacetamide group can be formed by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.
Cyclopentyl Substitution: The final step involves the substitution of the cyclopentyl group onto the nitrogen atom of the oxoacetamide moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the methyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of “N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” would depend on its specific biological target. Indole derivatives often interact with various enzymes, receptors, or ion channels, modulating their activity. The compound may exert its effects through binding to these molecular targets and influencing signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the methyl group on the indole ring.
N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxopropanamide: Has a propanamide moiety instead of an oxoacetamide group.
N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with different substituents on the indole ring or the cyclopentyl group.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives. The presence of the cyclopentyl group, methyl-substituted indole ring, and oxoacetamide moiety may result in unique interactions with biological targets and distinct reactivity in chemical reactions.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-14(12-8-4-5-9-13(12)17-10)15(19)16(20)18-11-6-2-3-7-11/h4-5,8-9,11,17H,2-3,6-7H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGKXLRJEYFSMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-2-(3-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)

![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2378489.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one](/img/structure/B2378492.png)
![N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2378493.png)

![6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378495.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)

